molecular formula C7H13NO2S B1223727 (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 212755-85-6

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1223727
CAS No.: 212755-85-6
M. Wt: 175.25 g/mol
InChI Key: MQQSPQRNCBFBSG-AKGZTFGVSA-N
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Description

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of (S)-2-amino-2-methyl-1-propanol with carbon disulfide and subsequent cyclization with formaldehyde. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, and are typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enzyme interactions and stereospecific biological processes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the additional methyl groups present in (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid.

    2,5-dimethylthiazolidine-4-carboxylic acid: Similar structure but with fewer methyl groups.

    Thiazolidine-2-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQSPQRNCBFBSG-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(C(S1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@H](C(S1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369356
Record name CHEBI:141059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212755-85-6
Record name CHEBI:141059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
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(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
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(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
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(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
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(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

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